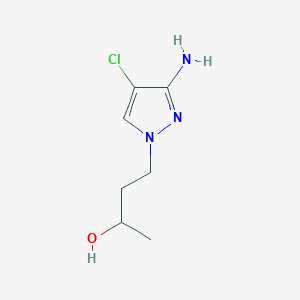
2-(2,4-Dimethylthiophen-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethylthiophen-3-yl)acetic acid is an organic compound with the molecular formula C10H12O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features two methyl groups at the 2 and 4 positions of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylthiophen-3-yl)acetic acid typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts acylation of 2,4-dimethylthiophene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dimethylthiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
2-(2,4-Dimethylthiophen-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of thiophene-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dimethylthiophen-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. The carboxylic acid group can form hydrogen bonds, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,5-Dimethylthiophen-3-yl)acetic acid: Similar structure but with methyl groups at the 2 and 5 positions.
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide: A chloroacetamide derivative with similar thiophene substitution.
Uniqueness
2-(2,4-Dimethylthiophen-3-yl)acetic acid is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields.
Propriétés
Formule moléculaire |
C8H10O2S |
|---|---|
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
2-(2,4-dimethylthiophen-3-yl)acetic acid |
InChI |
InChI=1S/C8H10O2S/c1-5-4-11-6(2)7(5)3-8(9)10/h4H,3H2,1-2H3,(H,9,10) |
Clé InChI |
LRTMCPJRZHBFNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=C1CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


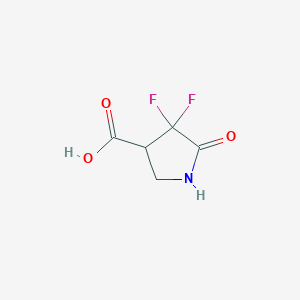
![2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068220.png)
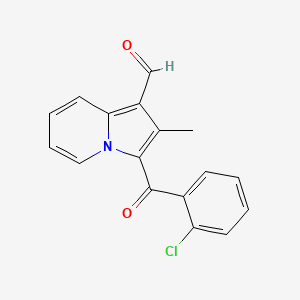
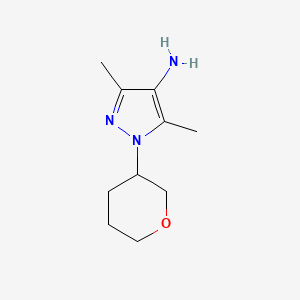
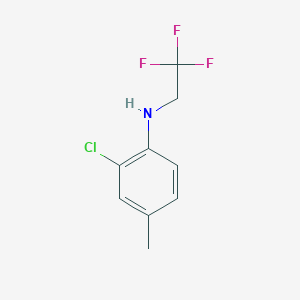
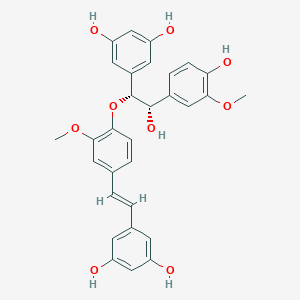
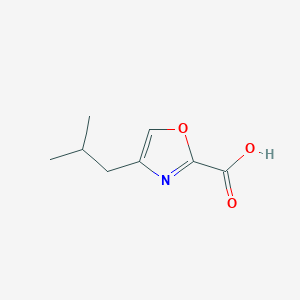
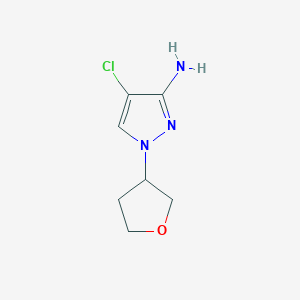
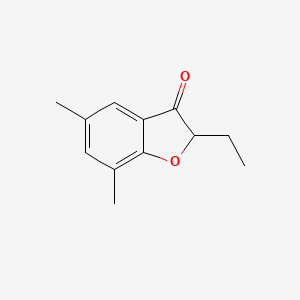
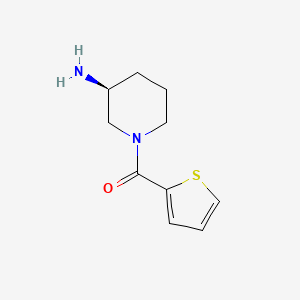
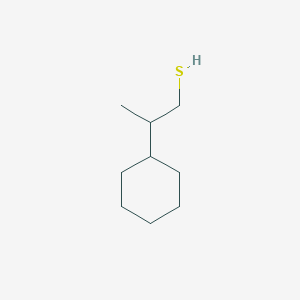
![1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one](/img/structure/B13068289.png)
![3-[(2-Iodocyclopentyl)oxy]oxetane](/img/structure/B13068303.png)
